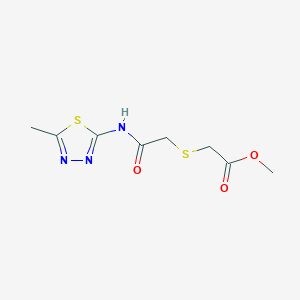
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is likely to be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin was synthesized via a two-step protocol. The initial synthesis involved the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, followed by alkylation of 7-mercapto-4-methylcoumarin .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1D and 2D NMR experiments and confirmed by single-crystal XRD . The exact structure of “this compound” would need to be confirmed using similar techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 5-Methyl-1,3,4-thiadiazole-2-thiol has a melting point of 188-189 °C and is soluble in chloroform . The exact properties of “this compound” would need to be determined experimentally.Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate and its derivatives have been explored in various synthetic pathways, leading to the creation of novel compounds with potential pharmacological activities. For example, the compound was utilized as a starting material in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which showed promising antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, it served as a precursor in the practical preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of the fourth generation of cephem antibiotics, showcasing its relevance in antibiotic synthesis (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Antibacterial and Antimicrobial Potential
Research has indicated the antibacterial potential of derivatives of this compound. A study synthesized various 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines from this compound, which demonstrated in vitro growth inhibitory activity against microbes such as E.coli, S.aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).
Antitumor and Antifilarial Activities
Compounds synthesized from this compound have also been evaluated for their antitumor and antifilarial properties. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives were prepared and tested for their ability to inhibit leukemia L1210 cell proliferation, with some compounds showing significant activity. Additionally, one compound demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, highlighting its potential in treating filarial infections (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, 5-Methyl-1,3,4-thiadiazole-2-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The exact safety and hazards of “Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” would need to be assessed following standard safety testing protocols.
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-thiadiazole unit, such as this one, have been found to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Mode of Action
It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole unit have been shown to interact with various biochemical pathways, leading to their diverse bioactivity profiles .
Result of Action
Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Propriétés
IUPAC Name |
methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXKMHCDHMEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

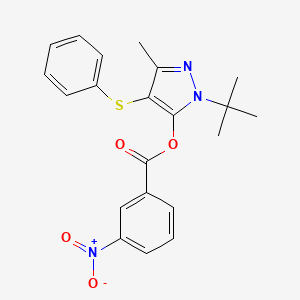
![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)
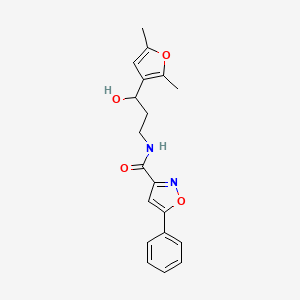
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
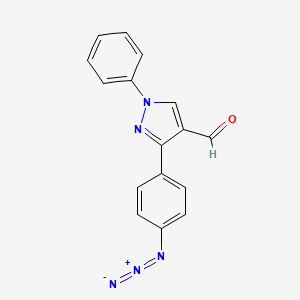
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

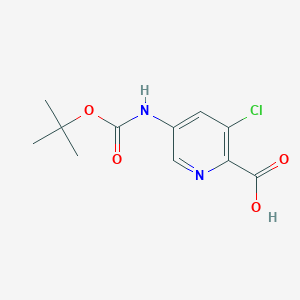
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

